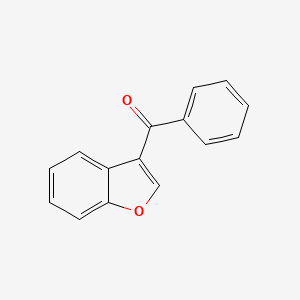

![molecular formula C17H15N3O6 B5592163 4-{2-[(4-甲基-2-硝基苯氧基)乙酰]碳酰肼基}苯甲酸](/img/structure/B5592163.png)

4-{2-[(4-甲基-2-硝基苯氧基)乙酰]碳酰肼基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including methylation, acylation, and condensation reactions. For instance, a series of liquid crystal intermediates were synthesized from 4-phenylphenol via similar methods, showcasing the complexity and meticulous conditions required for such chemical syntheses (Dou Qing, 2000).

Molecular Structure Analysis

Structural analysis of similar compounds reveals intricate molecular arrangements. For example, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide demonstrated a non-planar structure with substituents at the azomethine N-C bond in E-position, highlighting the complexity and the detailed three-dimensional arrangement of atoms within such molecules (Y. Chumakov et al., 2005).

Chemical Reactions and Properties

Compounds in this category often exhibit a range of chemical behaviors, including reactivity towards nitration, acylation, and reduction. The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, for instance, involved nitration and reduction steps, indicative of the reactive nature of these compounds (D. Lomov, 2019).

Physical Properties Analysis

The physical properties of such compounds can vary widely but often include details about their crystalline state, melting points, and solubility. The study of benzoic acid derivatives, for instance, provided insights into their layered crystalline structures and interactions within these layers (Y. Chumakov et al., 2005).

科学研究应用

Water Purification

Purification of Water with Near-U.V. Illuminated Suspensions of Titanium Dioxide explores the use of benzoic acid derivatives in the purification of water. Benzoic acid, among other solutes, was studied for its oxidation to carbon dioxide when exposed to near ultraviolet light in aqueous suspensions of TiO2, highlighting a potential application in water treatment technologies (Matthews, 1990).

Drug Design

Relationship Structure - Activity. Phenolic Group And Aromatic Electron- Withdrawing Effect Of Substituents As Pharmacophores For The Antipyretic Activity discusses the synthesis and characterization of 2-hydroxy-5-nitro benzoic acid derivatives from acetyl salicylic acid (aspirin) and evaluates their in vivo antipyretic activities. This research indicates that modifications to the benzoic acid structure can significantly alter biological activity, suggesting a pathway for the design of new pharmaceuticals (Molisho, 2015).

Organic Synthesis and Polymerization

Enzymatic Oxidative Polymerization of Para‐imine Functionalized Phenol Catalyzed by Horseradish Peroxidase reports on the polymerization of a para-imine functionalized phenol derivative, which could be related to the chemical structure of interest, showing applications in creating novel polymers with potential for advanced materials development (Kumbul et al., 2015).

Analytical Chemistry

Preconcentration and Solid Phase Extraction Method for the Determination of Co, Cu, Ni, Zn, and Cd utilizes a synthesized compound similar to benzoic acid derivatives for solid-phase extraction (SPE) and determination of metals in environmental and biological samples, demonstrating the utility of such compounds in enhancing analytical methods (Kiran et al., 2007).

Environmental Science

New Insight into Adsorption Mechanism of Ionizable Compounds on Carbon Nanotubes investigates the adsorption of benzoic acid and related compounds on carbon nanotubes, providing insights into environmental applications such as pollution remediation and water treatment technologies (Li et al., 2013).

属性

IUPAC Name |

4-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c1-11-2-7-15(14(8-11)20(24)25)26-10-16(21)19-18-9-12-3-5-13(6-4-12)17(22)23/h2-9H,10H2,1H3,(H,19,21)(H,22,23)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISVAIRRIHYEHC-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5592083.png)

![[5-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5592089.png)

![2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5592094.png)

![N-{2-[(dimethylamino)methyl]benzyl}-4-hydroxy-N-methyl-2-(3-methylphenyl)pyrimidine-5-carboxamide](/img/structure/B5592095.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5592110.png)

![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5592119.png)

![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)

![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)

![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)

![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)

![N,N-diisobutyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5592171.png)